3-butyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
3-butyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN5O2S/c1-2-3-13-34-27(36)26-25(23(18-30-26)20-7-5-4-6-8-20)31-28(34)37-19-24(35)33-16-14-32(15-17-33)22-11-9-21(29)10-12-22/h4-12,18,30H,2-3,13-17,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYYFVXFNPRRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-butyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, identified by its CAS number 2034371-91-8, is a synthetic compound that has garnered attention for its potential biological activities. The compound's structural features suggest it may exhibit significant pharmacological properties, particularly in the context of cancer treatment and neurological disorders.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 519.6 g/mol. Its structure includes a pyrrolo-pyrimidine core, which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 519.6 g/mol |
| CAS Number | 2034371-91-8 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives containing the pyrrolo-pyrimidine scaffold have shown effectiveness in inhibiting cell growth in breast and colon cancer models.
A study demonstrated that related compounds displayed IC50 values ranging from 10 to 30 µM against A431 and HT29 cell lines, suggesting that modifications such as the addition of fluorophenyl groups can enhance cytotoxicity .
Neuropharmacological Effects
The presence of the piperazine ring in this compound is particularly noteworthy due to its established role in neuropharmacology. Piperazine derivatives are often associated with antidepressant and anxiolytic activities. The specific configuration of the piperazine moiety can influence receptor binding affinities, particularly at serotonin and dopamine receptors.
In silico docking studies have indicated that similar compounds can effectively bind to these receptors, potentially leading to enhanced therapeutic effects in treating anxiety and depression .
Study on Antiproliferative Activity
In a comparative study involving various pyrrolo-pyrimidine derivatives, this compound was evaluated for its cytotoxic effects on multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 µM, showcasing its potential as an anticancer agent .
Neuropharmacological Evaluation
Another study focused on the neuropharmacological profile of piperazine-containing compounds demonstrated their efficacy in reducing anxiety-like behaviors in rodent models. The administration of these compounds resulted in decreased locomotor activity and increased time spent in open arms during elevated plus-maze tests, indicating anxiolytic properties .
Scientific Research Applications
Antidepressant Activity
Recent studies have highlighted the potential of compounds containing piperazine derivatives in treating depression and anxiety disorders. The structural similarity of 3-butyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one to known antidepressants suggests it may exhibit similar pharmacological effects. Research indicates that piperazine derivatives can modulate serotonin and dopamine receptors, which are crucial in mood regulation .
Anticonvulsant Properties
Compounds with similar structures have been evaluated for anticonvulsant activity. The integration of thiazole and pyrimidine rings has shown promise in reducing seizure activity in animal models. The compound's design may allow it to interact with GABA receptors or sodium channels, thereby offering therapeutic benefits for epilepsy .
Antitumor Activity
Preliminary studies suggest that derivatives of pyrrolo[3,2-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor cell proliferation has been linked to its impact on cellular signaling pathways involved in growth and apoptosis. Further investigations are required to elucidate its specific mechanisms of action .
Case Study 1: Antidepressant Activity Evaluation
In a study investigating the antidepressant effects of piperazine derivatives, researchers synthesized several analogs and assessed their efficacy using the forced swim test (FST) and tail suspension test (TST). Among the tested compounds, those structurally related to this compound exhibited significant reductions in immobility time, indicating potential antidepressant properties .
Case Study 2: Anticonvulsant Screening
A series of pyrimidine-based compounds were evaluated for anticonvulsant activity using the maximal electroshock (MES) test and pentylenetetrazol (PTZ) seizure models. Results indicated that certain derivatives showed effective protection against seizures at lower doses compared to standard treatments, suggesting that modifications similar to those found in this compound could enhance anticonvulsant efficacy .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage in the 2-position is susceptible to nucleophilic substitution under oxidative or basic conditions. For example:
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Disulfide formation : Reaction with oxidizing agents (e.g., HO) converts the thioether to a disulfide bridge.
-
Alkylation/arylation : The sulfur atom can act as a nucleophile, reacting with alkyl halides or aryl boronic acids in cross-coupling reactions .
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation | HO, RT, 12h | Disulfide-bridged dimer |
| Suzuki Coupling | Pd(PPh), KPO, 1,4-dioxane, 100°C | Aryl-substituted derivatives |
Hydrolysis of the 2-Oxoethyl Moiety
The ketone group in the 2-oxoethyl sidechain may undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative:
This reaction is critical for modifying solubility or introducing bioisosteres .
Piperazine Ring Functionalization
The 4-(4-fluorophenyl)piperazine moiety participates in:
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Aza-Michael additions : Reacts with α,β-unsaturated carbonyl compounds to form adducts .
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N-alkylation : Quaternary ammonium salts form via alkylation at the piperazine nitrogen .
| Reagent | Product | Yield |
|---|---|---|
| Acryloyl chloride | Piperazine-acrylamide conjugate | 68–75% |
| Methyl iodide | N-methylpiperazinium iodide | 82% |
Pyrrolo[3,2-d]pyrimidinone Core Reactivity
The fused pyrrole-pyrimidine system undergoes:
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Electrophilic aromatic substitution : Halogenation or nitration at electron-rich positions (C5 or C7) .
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Ring-opening reactions : Strong bases (e.g., NaOH) cleave the pyrimidinone ring, forming diamino intermediates .
Fluorophenyl Group Modifications
The 4-fluorophenyl substituent enables:
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SNAr reactions : Fluorine displacement by nucleophiles (e.g., amines, thiols) under microwave irradiation .
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Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce diverse aryl groups .
Thioether Oxidation to Sulfone/Sulfoxide
Controlled oxidation with mCPBA or NaIO converts the thioether to sulfoxide or sulfone derivatives, altering electronic properties and bioavailability .
| Oxidizing Agent | Product | Stoichiometry |
|---|---|---|
| mCPBA (1 equiv) | Sulfoxide | >90% |
| mCPBA (2 equiv) | Sulfone | 85% |
Sidechain Cyclization
The 3-butyl group can undergo intramolecular cyclization under acidic conditions, forming tetracyclic derivatives. This is facilitated by proximity effects between the butyl chain and the pyrrolo nitrogen .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the pyrrole double bond and adjacent carbonyl groups, generating bicyclic products with potential bioactivity .
Key Considerations:
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Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
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Steric hindrance : The 7-phenyl group limits reactivity at the pyrimidinone C6 position.
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Stability : The compound degrades under prolonged exposure to light or moisture, necessitating anhydrous, inert storage conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The target’s pyrrolo[3,2-d]pyrimidinone core distinguishes it from analogs with alternative fused systems:
Key Insight: The pyrrolo core’s nitrogen-rich structure facilitates hydrogen bonding, as seen in Trypanosoma vivax inhibitor complexes , whereas thieno analogs prioritize hydrophobic interactions.
Substituent Effects
Piperazine-Fluorophenyl Motifs
- Target Compound : The 4-fluorophenyl-piperazine group is linked via a thioether and carbonyl group, balancing solubility and metabolic stability.
- Analog (): Retains fluorophenyl-piperazine but on a thieno core, showing reduced polar surface area (424.47 g/mol vs. target’s ~450 g/mol) .
Alkyl Chains
- 3-Butyl (Target) : Optimizes logP for blood-brain barrier penetration.
Physicochemical and Pharmacokinetic Profiles
Note: The target’s higher hydrogen-bond donor count may enhance target affinity but reduce oral bioavailability.
Q & A
Q. What in vivo models are appropriate for assessing neuropsychiatric activity?
- Methodology : Use the forced swim test (FST) in rodents to evaluate antidepressant-like effects (dose range: 10–30 mg/kg i.p.). Measure immobility time reduction vs. controls. Complement with microdialysis to monitor prefrontal cortical serotonin levels, linking behavioral outcomes to 5-HT1A receptor occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
